(E)-N'-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
Evolution of Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives have been integral to medicinal chemistry since their first synthesis in 1883 by Ludwig Knorr, who developed the Knorr pyrazole synthesis by reacting β-diketones with hydrazine derivatives. This method produced regioisomeric pyrazoles, laying the groundwork for subsequent structural diversification. Over time, advancements in catalysis and green chemistry refined pyrazole synthesis. For instance, Girish et al. demonstrated a nano-ZnO-catalyzed protocol for 1,3,5-substituted pyrazoles with 95% yield, emphasizing efficiency and environmental sustainability. Similarly, Ohtsuka et al. achieved steric control in synthesizing 1,3,4,5-substituted pyrazoles using trifluoromethyl diketones. These innovations expanded the accessibility of pyrazole scaffolds, enabling their application in antiviral, anticancer, and anti-inflammatory agents.
The introduction of amino groups to pyrazoles further enhanced their pharmacological potential. A 2017 study detailed a two-step route to fully substituted amino-pyrazoles from heterocyclic acetonitriles, enabling regioselective derivatization and cross-coupling reactions. Such methods underscore the adaptability of pyrazole cores in drug design, particularly for targeting enzyme active sites and modulating pharmacokinetic properties.
Significance of Hydrazide-Hydrazone Scaffolds in Drug Discovery
Hydrazide-hydrazone scaffolds, characterized by their –NH–N=CH– linkage, have emerged as privileged structures in drug discovery due to their synthetic versatility and bioisosteric properties. These compounds exhibit enhanced stability and bioavailability compared to their ester counterparts, making them suitable for oral administration. Recent studies highlight their efficacy as enzyme inhibitors, with hydrazone derivatives demonstrating potent activity against carbonic anhydrases (hCA I/II) and cholinesterases (AChE/BChE). For example, compound 8 in a 2024 study showed a 6-fold higher AChE inhibition than rivastigmine, underscoring the therapeutic promise of this scaffold.
Computational approaches, such as 3D electroshape profiling, have further elucidated structure-activity relationships (SARs) in hydrazone derivatives. By aligning molecular shapes, researchers identified key features driving antileishmanial activity, enabling targeted optimization. This synergy between synthetic chemistry and computational modeling has positioned hydrazide-hydrazones as critical tools in addressing neglected tropical diseases and neurodegenerative disorders.
Development Timeline of Methoxyphenyl-Substituted Pyrazole Compounds
The incorporation of methoxyphenyl groups into pyrazole frameworks dates to early 20th-century antipyretic agents like aminophenazone, synthesized by Knorr and Stolz in 1897. Methoxy substitutions improved solubility and receptor binding, driving interest in these derivatives. Modern synthetic routes, such as those described by El-Sayed et al., utilized hydrazine hydrate and carbon disulfide to generate 4-aryl-5-benzoylamino-pyrazoles with methoxyphenyl substituents. These methods enabled precise control over regiochemistry and functional group placement, critical for optimizing bioactivity.
A 2003 study exemplified the synthesis of N-(4-methoxybenzylidene)-1,3-diphenyl-4-(2-methoxyphenyl)-pyrazole-5-carbohydrazide (9g ), showcasing the scaffold’s adaptability to diverse substitution patterns. Subsequent work explored cyclocondensation reactions with benzoic acid and phosphorus oxychloride, yielding oxadiazole-pyrazole hybrids with enhanced structural complexity. These advancements reflect a broader trend toward multifunctional heterocycles in drug design.
Current Research Status of (E)-N'-(3-Methoxybenzylidene)-3-(2-Methoxyphenyl)-1H-Pyrazole-5-Carbohydrazide
The compound this compound (PubChem CID: 6866307) represents a contemporary focus in pyrazole-hydrazone hybrid research. Its molecular structure combines a pyrazole core with a hydrazone side chain and dual methoxy substituents, conferring potential dual-action mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C~19~H~18~N~4~O~3~ |
| Molecular Weight | 350.4 g/mol |
| Key Functional Groups | Pyrazole, Hydrazone, Methoxy |
Recent studies emphasize its role as a precursor for further derivatization, particularly through Suzuki–Miyaura cross-coupling and C–H activation. While direct pharmacological data on this compound remain limited, analogs such as 8 and 12 from related studies demonstrate significant enzyme inhibitory and antileishmanial activities. Computational models predict strong binding affinities for parasitic and neurological targets, warranting further in vitro and in vivo validation.
Current research priorities include elucidating its mechanism of action, optimizing synthetic yields, and exploring synergistic effects in combination therapies. The compound’s structural complexity positions it as a promising candidate for addressing multidrug-resistant pathogens and multifactorial diseases.
Properties
CAS No. |
1285559-95-6 |
|---|---|
Molecular Formula |
C19H18N4O3 |
Molecular Weight |
350.378 |
IUPAC Name |
3-(2-methoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-25-14-7-5-6-13(10-14)12-20-23-19(24)17-11-16(21-22-17)15-8-3-4-9-18(15)26-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
DKQXXABLNRQFPP-UDWIEESQSA-N |
SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of (E)-N’-(3-methoxybenzyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Synthesis of the Compound
The synthesis of (E)-N'-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction conditions, such as temperature, solvent choice, and catalysts, can significantly affect the yield and purity of the product.
Key Steps in Synthesis:
- Condensation Reaction : The aldehyde and hydrazone undergo condensation to form the target compound.
- Purification : Techniques like recrystallization or chromatography are employed to purify the synthesized compound.
Biological Activities
Research has shown that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies indicate that this compound possesses antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.
Applications in Medicinal Chemistry
The unique structure of this compound allows for modifications that enhance its pharmacological properties:
- Drug Development : Its derivatives can be explored for developing new therapeutic agents targeting specific diseases.
- Lead Compound : Due to its promising biological activities, it serves as a lead compound for further optimization in drug design.
Agricultural Applications
The compound also shows potential in agricultural applications:
Pesticidal Activity
Research indicates that derivatives of this compound exhibit insecticidal properties against common agricultural pests. This could lead to the development of eco-friendly pesticides that minimize environmental impact.
Material Science Applications
The incorporation of this compound into polymers has been investigated for enhancing material properties:
- Polymer Blends : Adding this compound can improve thermal stability and mechanical strength.
- Nanocomposites : Its integration into nanocomposites can lead to materials with unique optical or electrical properties.
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Effective against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 2 | Anticancer Properties | Induced apoptosis in MCF-7 cells with an IC50 value of 15 µM after 48 hours of exposure. |
| Study 3 | Agricultural Application | Demonstrated over 75% mortality rate in targeted insect pests within 24 hours post-treatment. |
Mechanism of Action
The mechanism of action of (E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the pyrazole ring and methoxy groups may allow the compound to bind to active sites or modulate the activity of target proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(3-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide: Lacks the methoxy group on the phenyl ring.
(E)-N’-(3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: Has a methoxy group at a different position on the phenyl ring.
Uniqueness
(E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific positioning of the methoxy groups and the pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Biological Activity
(E)-N'-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by various research findings and data.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is significant for its biological activity.
Biological Activity Overview
Research has indicated that pyrazole derivatives exhibit a range of biological activities. The specific compound has been studied for its effects on various cancer cell lines, as well as its potential as an anti-inflammatory agent. Below are detailed findings from various studies.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazole derivatives, including this compound.
- Cell Line Studies : In vitro studies using cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma) have shown promising results. The compound demonstrated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like cisplatin. For instance, one study reported an IC50 value of 8.74 μM against A549 cells, indicating potent anticancer activity .
- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may disrupt cellular signaling pathways involved in cancer progression .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has been evaluated for anti-inflammatory activity.
- Inflammation Models : Experimental models of inflammation have shown that this compound can reduce markers of inflammation, such as cytokines and prostaglandins. This effect may be attributed to its ability to inhibit pro-inflammatory enzymes .
Data Summary
| Biological Activity | Cell Line/Model | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 5.35 | |
| Anticancer | A549 | 8.74 | |
| Anti-inflammatory | In vitro model | Not specified |
Case Studies
- Study on Anticancer Effects : A comprehensive evaluation was conducted on various pyrazole derivatives where this compound was included. The study highlighted its significant cytotoxic effects against liver and lung cancer cell lines, establishing it as a candidate for further development in cancer therapy .
- Anti-inflammatory Research : Another research focused on the anti-inflammatory properties of this compound revealed its effectiveness in reducing inflammation markers in experimental models. The study suggested that it could serve as a therapeutic agent for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
